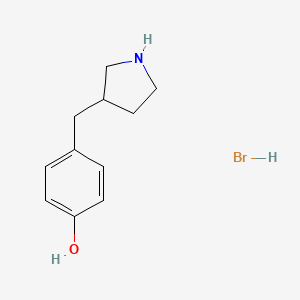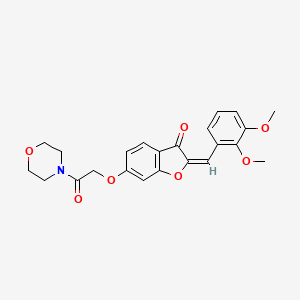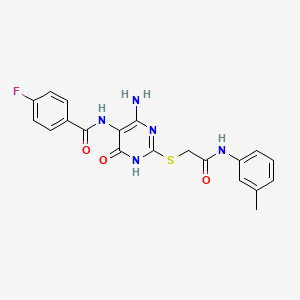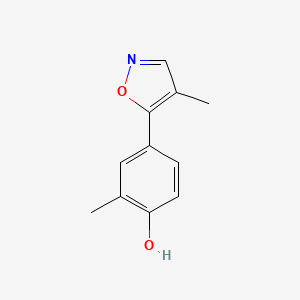![molecular formula C8H10ClNO2S B2576562 N-[(3-methylphenyl)methyl]sulfamoyl chloride CAS No. 2228661-96-7](/img/structure/B2576562.png)
N-[(3-methylphenyl)methyl]sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(3-methylphenyl)methyl]sulfamoyl chloride” is a chemical compound with the CAS Number: 2228661-96-7 . Its IUPAC name is (3-methylbenzyl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research on novel heterocyclic compounds incorporating sulfamoyl moieties has demonstrated their potential as antimicrobial agents. These compounds, synthesized through reactions involving similar sulfamoyl chloride derivatives, have shown promising antibacterial and antifungal activities. This suggests that N-[(3-methylphenyl)methyl]sulfamoyl chloride could serve as a precursor in the synthesis of antimicrobial agents, contributing to the development of new therapeutics to combat microbial infections (Darwish et al., 2014).
Chemical Synthesis and Functionalization
Sulfamoyl chlorides, including compounds structurally related to this compound, are valuable reagents in organic synthesis. They are used in sulfamoylation reactions to introduce sulfamoyl groups into various organic molecules, enhancing their chemical properties and functionalities. Such transformations are crucial in the synthesis of complex molecules for materials science, medicinal chemistry, and various industrial applications (Okada et al., 2000).
Nanofiltration Membrane Development
Sulfonated derivatives, closely related to sulfamoyl chloride compounds, have been used in the development of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, which are essential for water treatment and purification processes. The incorporation of sulfonated groups into the membrane structure enhances hydrophilicity and separation efficiency, indicating that this compound could be explored for similar applications (Liu et al., 2012).
Catalysis and Chemical Transformations
Research involving sulfamoyl chloride derivatives has highlighted their role in catalyzing various chemical reactions. These compounds can facilitate transesterification reactions, which are critical in synthesizing esters from acids and alcohols. This catalytic activity underscores the potential of this compound in synthetic chemistry, particularly in the efficient synthesis of esters and other valuable organic compounds (Bo et al., 2003).
Environmental and Material Science Applications
The study of perfluorinated sulfonamides, which share functional group similarities with sulfamoyl chlorides, has provided insights into their occurrence, sources, and human exposure in indoor and outdoor environments. Such research is crucial for understanding the environmental impact and safety of chemical compounds used in consumer products and industrial applications. This knowledge could guide the responsible use and management of compounds like this compound in various scientific and industrial contexts (Shoeib et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBTRISLIXZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)
![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
